Potassium tetrathionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium tetrathionate (K2S4O6) is a white crystalline salt that is used in a variety of laboratory experiments and scientific applications. It is a strong oxidizing agent and is used in the synthesis of organic compounds, as well as a catalyst in many chemical reactions. This compound is also used in the study of biochemical and physiological processes, and its properties make it an important tool for researchers.

Scientific Research Applications

Cyanide Antidote : Sodium tetrathionate, closely related to Potassium tetrathionate, has been studied as an antidote for cyanide poisoning. It reacts with cyanide, yielding thiosulfate and thiocyanate, neutralizing cyanide effectively. This research suggests potential applications for similar compounds like this compound in toxicology and emergency medicine (Hendry-Hofer et al., 2020).

Diagnostic Trait in Microbiology : Tetrathionate reductase is a significant enzyme in microbiology, used as a diagnostic trait. This compound has been replaced by sodium tetrathionate in a medium for its determination due to ease of preparation and stability, indicating its relevance in diagnostic microbiology (Kalina & Trukhina, 1983).

Analytical Chemistry : this compound is used in titrimetric methods for determining various chemical compounds, illustrating its importance in analytical chemistry and laboratory methods (Verma et al., 1982).

Microbial Fuel Cells : Research has explored the use of tetrathionate in microbial fuel cells for electricity generation. This application highlights its potential in environmental biotechnology and renewable energy sources (Sulonen et al., 2015).

Mining and Metallurgy : Tetrathionate ions impact the flotation response of sulfide minerals, suggesting applications in the field of mineral processing and extractive metallurgy (Mhonde et al., 2021).

Safety and Hazards

Potassium tetrathionate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mechanism of Action

Target of Action

Potassium tetrathionate primarily targets cysteine residues in cell nuclei . It forms disulfide bonds with these residues, which play a crucial role in maintaining the structural integrity of proteins .

Mode of Action

The compound interacts with its targets by forming disulfide bonds with cysteine residues in the cell nuclei . This interaction results in changes to the protein structure, potentially affecting its function . Additionally, this compound has shown to have guanine nucleotide-binding properties and can inhibit copper chloride, sodium salts, and redox potentials .

Biochemical Pathways

It is known that the compound can serve as an energy source for certain microorganisms, such as acidithiobacillus caldus . This suggests that it may play a role in energy metabolism pathways within these organisms .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with cysteine residues. By forming disulfide bonds, it can induce changes in protein structure and function . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is used as an additive in the electroplating of Cu-Sn alloy, suggesting that its action can be influenced by the presence of certain metals . , indicating that its action and stability may be affected by pH levels.

Biochemical Analysis

Biochemical Properties

Potassium tetrathionate plays a significant role in biochemical reactions. It is used in the preparation of tetrathionate hydrolase assay from Acidithiobacillus caldus, where it acts as an energy source

Cellular Effects

It is known that potassium ions are essential for various cellular processes, including enzyme activation, protein synthesis, photosynthesis, osmotic pressure, and cell extension

Molecular Mechanism

It is known that potassium ions play a crucial role in maintaining the electrical potential across cell membranes, which is essential for nerve impulse transmission, muscle contraction, and heart function

Temporal Effects in Laboratory Settings

It is known that potassium ions are essential for various cellular processes, and any imbalance can lead to cellular dysfunction

Dosage Effects in Animal Models

It is known that potassium ions play a crucial role in various physiological processes in animals, and any imbalance can lead to health issues

Metabolic Pathways

Potassium ions are known to be involved in various metabolic processes, including the regulation of fluid balance, nerve signals, and muscle contractions

Transport and Distribution

Potassium ions are known to be transported across cell membranes via various channels and transporters

Subcellular Localization

Potassium ions are known to be essential for various cellular processes, and their distribution within cells is tightly regulated

Properties

| { "Design of the Synthesis Pathway": "The synthesis of potassium tetrathionate can be achieved through the oxidation of sulfur dioxide with hydrogen peroxide in the presence of potassium hydroxide.", "Starting Materials": [ "Sulfur dioxide (SO2)", "Hydrogen peroxide (H2O2)", "Potassium hydroxide (KOH)" ], "Reaction": [ "Add sulfur dioxide to a reaction vessel.", "Add potassium hydroxide to the reaction vessel to adjust the pH to around 10-11.", "Add hydrogen peroxide slowly to the reaction mixture while stirring.", "Heat the reaction mixture to 80-90°C for several hours until the reaction is complete.", "Cool the reaction mixture and filter off any precipitate.", "Add excess potassium hydroxide to the filtrate to precipitate potassium tetrathionate.", "Filter off the precipitate, wash with water, and dry to obtain potassium tetrathionate." ] } | |

| 13932-13-3 | |

Molecular Formula |

H2KO6S4 |

Molecular Weight |

265.4 g/mol |

InChI |

InChI=1S/K.H2O6S4/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6) |

InChI Key |

WLCXUVHORWQORH-UHFFFAOYSA-N |

SMILES |

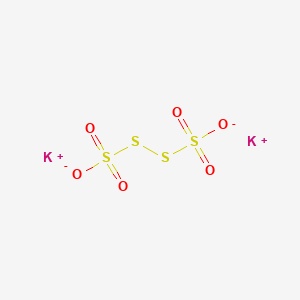

[O-]S(=O)(=O)SSS(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

OS(=O)(=O)SSS(=O)(=O)O.[K] |

| 13932-13-3 | |

Pictograms |

Irritant |

Related CAS |

13760-29-7 (Parent) |

synonyms |

Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.